molecular formula C10H12O4 B1213202 cantharidin CAS No. 80558-50-5

cantharidin

Cat. No.: B1213202
CAS No.: 80558-50-5
M. Wt: 196.2 g/mol
InChI Key: DHZBEENLJMYSHQ-UHFFFAOYSA-N
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Description

Cantharidin is a naturally occurring, odorless, and colorless fatty substance belonging to the terpenoid class. It is secreted by many species of blister beetles, particularly those in the Meloidae family . Historically, this compound has been used as an aphrodisiac and a vesicant (blistering agent). Today, it is primarily used in pharmacology for the topical treatment of skin conditions such as molluscum contagiosum and warts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cantharidin can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with furan in the presence of a catalyst to form the intermediate compound, which is then hydrogenated to produce this compound . Another method involves the use of methylamine to synthesize N-methylcantharidimide from this compound, which is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from blister beetles. The beetles are collected, dried, and then subjected to solvent extraction to isolate this compound. The extracted compound is then purified through various chemical processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cantharidin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZBEENLJMYSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC(C1(C(=O)OC2=O)C)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858998
Record name Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80558-50-5, 10385-74-7
Record name NSC 190421
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080558505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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